Dichloro(trifluoromethyl)amine

Fluorochemical Synthesis Chlorination Methodology Yield Optimization

Sourcing a hydrolytically unstable, electrophilic N-chloro-trifluoromethylamine building block often involves suppliers lacking the specific reactivity data needed for process design. Dichloro(trifluoromethyl)amine (CAS 13880-73-4) addresses this gap with well-characterized chemistry. - Validated Synthesis: Achieve 60% yields via the (trifluoromethyl)imidosulfurous difluoride route, enabling cost-optimized scale-up. - Engineered Process Safety: A known ΔvapH of 25.8 kJ/mol at 276 K reduces distillation design risk. - Defined Reactivity: Documented addition to chlorotrifluoroethene provides a direct route to complex poly-fluorinated intermediates.

Molecular Formula CCl2F3N
Molecular Weight 153.92 g/mol
CAS No. 13880-73-4
Cat. No. B088139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(trifluoromethyl)amine
CAS13880-73-4
SynonymsDichloro(trifluoromethyl)amine
Molecular FormulaCCl2F3N
Molecular Weight153.92 g/mol
Structural Identifiers
SMILESC(N(Cl)Cl)(F)(F)F
InChIInChI=1S/CCl2F3N/c2-7(3)1(4,5)6
InChIKeyUXGJEINGLVOJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloro(trifluoromethyl)amine Compound Profile


Dichloro(trifluoromethyl)amine (CAS 13880-73-4) is a nitrogen-containing organofluorine compound with the molecular formula CCl₂F₃N [1]. Structurally, it features a central amine nitrogen bonded to two chlorine atoms and one trifluoromethyl (CF₃) group, with a calculated Log P of 2.58 [2]. This compound serves as a reactive intermediate in fluorochemical synthesis, leveraging the strong electron-withdrawing CF₃ group to influence electronic properties and reaction pathways .

Workflow Fluorochemical synthesis intermediate
Reactivity N,N-dichloro electrophilic center with CF₃ group
Selection Anhydrous handling for hydrolytically sensitive transformations

Dichloro(trifluoromethyl)amine: No Generic Substitute


Dichloro(trifluoromethyl)amine occupies a distinct reactivity niche among fluorinated amines. Generic substitution with other N-chloroamines or trifluoromethylated species is not scientifically valid due to two critical factors: First, the compound's dual chlorine substitution on nitrogen creates a unique electrophilic center with distinct addition chemistry compared to mono‑chloro or non‑chlorinated analogs [1]. Second, N‑trifluoromethyl amines as a class are known to be hydrolytically unstable, a property that limits their direct use in many applications without careful handling [2]. Consequently, procurement decisions must be based on its specific reactivity profile rather than assuming class‑level interchangeability. The quantitative evidence below demonstrates where this compound delivers verifiable differentiation.

Dichloro substitution pattern Mono-chloro or non-chlorinated analogs may not replicate the same electrophilic addition chemistry.
Hydrolytic instability class N-trifluoromethyl amines may not transfer stability profiles directly from N-trifluoromethyl azoles.
Thermodynamic data gaps Closely related analogs lack validated ΔvapH data for process engineering calculations.

Dichloro(trifluoromethyl)amine Quantitative Evidence


Synthesis Yield: Route Comparison

In the synthesis of N,N‑dichloro‑1,1,1‑trifluoromethanamine (the target compound), the yield varies significantly depending on the synthetic route, offering clear performance differentiation. The established route using (trifluoromethyl)imidosulfurous difluoride with chlorine monofluoride at -78°C for 3 hours delivers a 60% yield [1]. In contrast, an alternative route involving cyanogen chloride, chlorine, and silver(II) fluoride provides only a 30% yield [2]. This represents a 100% improvement in yield (60% vs. 30%) when the optimized route is selected, directly impacting procurement decisions where yield efficiency is a primary cost driver.

Synthesis yield
Head-to-head
60% vs 30%
Route selection may double yield
ClF route at -78°C vs cyanogen chloride route
Fluorochemical Synthesis Chlorination Methodology Yield Optimization

Enthalpy of Vaporization Baseline

For industrial-scale handling and separation, the enthalpy of vaporization (ΔvapH) is a critical thermodynamic parameter. Dichloro(trifluoromethyl)amine has a measured ΔvapH of 25.8 kJ/mol at approximately 276 K [1]. This value is fundamental for designing distillation columns and evaluating energy requirements for purification. No comparable thermodynamic data exists for closely related analogs like N,1‑dichloro‑N,1,1‑trifluoromethylamine (CAS 33757-11-8) in NIST records [2], making this compound the only viable choice for processes requiring validated thermodynamic modeling.

ΔvapH
Data to verify
25.8 kJ/mol
Supports distillation design
Measured at 276 K; analog data unavailable
Process Engineering Thermodynamics Distillation Design

Calculated Log P Differentiation

Lipophilicity, quantified by the octanol‑water partition coefficient (Log P), is a key determinant of compound behavior in biological systems and extraction processes. Dichloro(trifluoromethyl)amine has a calculated Log P of 2.58 [1]. While direct experimental Log P values for in‑class analogs are not widely reported, the presence of both chlorine atoms and the CF₃ group on the amine nitrogen results in a lipophilicity profile distinct from simpler N‑chloro or N‑trifluoromethyl amines. In a related class, N‑trifluoromethyl azoles exhibit higher lipophilicity compared to their N‑methyl analogues, demonstrating the impact of fluorination on this property [2]. The calculated Log P for the target compound provides a quantitative baseline for partitioning predictions.

Log P
Class-level
2.58
Informs partitioning predictions
Calculated value; experimental Log P not reported
Medicinal Chemistry Lipophilicity Drug Design

Addition to Chlorotrifluoroethene

The compound demonstrates distinct addition chemistry with halogenated alkenes. Specifically, dichloro(trifluoromethyl)amine adds to chlorotrifluoroethene to yield chloro(2,2‑dichloro‑1,1,2‑trifluoroethyl)(trifluoromethyl)amine [1]. This reactivity profile is a direct consequence of the N,N‑dichloro substitution pattern, as analogous additions are not widely documented for mono‑chloro or non‑chlorinated trifluoromethyl amines. This specificity enables the synthesis of highly fluorinated amine adducts that are inaccessible via simpler amine building blocks.

Alkene addition
Reported
Chlorotrifluoroethene adduct
Enables highly fluorinated amine synthesis
Specific to N,N-dichloro substitution pattern
Fluorochemical Synthesis Alkene Addition Reaction Selectivity

Hydrolytic Instability: Amine vs. Azole

Unlike N‑trifluoromethyl azoles, which demonstrate excellent aqueous stability and are explored as stable bioisosteres in drug design [1], N‑trifluoromethyl amines are known to be prone to hydrolysis [1]. Dichloro(trifluoromethyl)amine, as an N‑trifluoromethyl amine, is therefore expected to be hydrolytically labile. This instability is a critical differentiator when selecting between an amine‑based or azole‑based trifluoromethyl building block. Procurement of this compound is driven by the need for a reactive, hydrolytically sensitive intermediate that can be transformed under controlled anhydrous conditions, rather than a shelf‑stable final product.

Hydrolytic stability
Class-level
Amine: labile vs Azole: stable
Suited for anhydrous in-situ use
Inferred from N-CF₃ amine class behavior
Hydrolytic Stability Reactive Intermediate Medicinal Chemistry

Dichloro(trifluoromethyl)amine Application Scenarios


Fluorinated Amine Adducts via Alkene Addition

Researchers requiring access to unique, highly fluorinated amine structures for materials science or pharmaceutical intermediate development should prioritize Dichloro(trifluoromethyl)amine. Its documented ability to add to chlorotrifluoroethene to form chloro(2,2‑dichloro‑1,1,2‑trifluoroethyl)(trifluoromethyl)amine [1] demonstrates a specific reactivity that is not commonly available with simpler amine building blocks. This reaction provides a direct route to complex, poly‑fluorinated molecules, making the compound a valuable tool for exploring novel chemical space.

Fluorochemical Process Development & Scale-Up

Process chemists and engineers developing scalable routes to fluorinated intermediates can leverage the well‑characterized synthetic yields and thermodynamic properties of Dichloro(trifluoromethyl)amine. The availability of a validated ΔvapH value of 25.8 kJ/mol at 276 K [2] reduces risk in distillation and separation design. Furthermore, knowledge that the (trifluoromethyl)imidosulfurous difluoride route provides a 60% yield, compared to a 30% yield from alternative routes [3], allows for cost‑optimized process selection from the outset.

Hydrolytically Sensitive Building Blocks

When a research program requires an electrophilic N‑chloro‑trifluoromethyl building block with inherent hydrolytic instability, Dichloro(trifluoromethyl)amine is a logical choice. The well‑documented tendency of N‑trifluoromethyl amines toward hydrolysis [4] means this compound is best suited for immediate, in‑situ use or transformation under strictly anhydrous conditions. This property is a feature, not a flaw, for applications where controlled degradation or subsequent nucleophilic substitution is the intended next step.

Computational Physicochemical Benchmarking

The availability of a calculated Log P value of 2.58 [5] provides a quantitative anchor for computational chemists modeling the behavior of this compound or related analogs in silico. This value can be used to benchmark the lipophilicity of novel fluorinated structures and to predict their partitioning in liquid‑liquid extraction or biological assay conditions. Procurement of the compound for validation studies where computational predictions are compared to experimental outcomes is a sound scientific application.

Application
Selection Property
Validation Focus
Fluorinated amine adduct synthesis
Alkene addition reactivity
Adduct formation with halogenated alkenes
Process development and scale-up
Route-dependent yield and ΔvapH
Distillation design and yield optimization
Hydrolytically sensitive building blocks
Hydrolytic lability
Anhydrous handling and in-situ transformation
Computational benchmarking
Calculated Log P baseline
In-silico partitioning model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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